molecular formula C16H17NO5S B352757 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate CAS No. 865593-61-9

2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B352757
CAS No.: 865593-61-9
M. Wt: 335.4g/mol
InChI Key: UZEOAZMKBXUGAQ-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol . This compound is known for its unique structural properties, which include an acetylamino group attached to a phenyl ring and a methoxy-methylbenzenesulfonate group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate typically involves the reaction of 2-acetamidophenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions, usually between 0°C to 5°C, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(Acetylamino)phenyl 4-methoxy-3-methylbenzenesulfonate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of

Properties

IUPAC Name

(2-acetamidophenyl) 4-methoxy-3-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-10-13(8-9-15(11)21-3)23(19,20)22-16-7-5-4-6-14(16)17-12(2)18/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEOAZMKBXUGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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